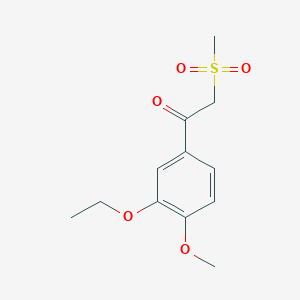

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Peaks confirm the presence of ethoxy (δ 1.47 ppm, triplet, 3H), methoxy (δ 3.85 ppm, singlet, 3H), and methylsulfonyl (δ 2.87 ppm, singlet, 3H) groups. Aromatic protons resonate between δ 6.82–7.11 ppm, while the ketone’s α-methylene appears as a doublet of doublets (δ 4.51–4.61 ppm).

- ¹³C NMR : Signals at δ 167.28 ppm (ketone C=O) and δ 47.35 ppm (methylsulfonyl CH₃) align with expected electronic environments.

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

The molecular ion peak at m/z 272.32 ([M]⁺) corresponds to the molecular formula C₁₂H₁₆O₅S. Fragmentation pathways include:

Tautomeric Forms and Conformational Dynamics

The compound’s α-hydrogen (adjacent to the ketone) enables potential enol tautomerism , though the electron-withdrawing sulfonyl group disfavors this equilibrium. Computational models suggest a keto-enol equilibrium constant (K) < 10⁻³ , prioritizing the keto form under standard conditions.

Conformational analysis reveals:

- Restricted rotation about the C–SO₂ bond due to resonance stabilization.

- Ethoxy and methoxy groups adopt para and meta orientations, minimizing steric clash.

No experimental evidence of tautomeric polymorphism has been reported, though solvent effects on conformation warrant further study.

Propriétés

IUPAC Name |

1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPZMKPHRVBCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)CS(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxy-4-methoxybenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Reduction to Alcohol Derivatives

This compound undergoes selective reduction of the ketone group to form secondary alcohols. Sodium borohydride (NaBH₄) in methanol at 0–5°C achieves 97% yield of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol . Enzymatic reduction using ketoreductase KRED-P2-D12 produces the (R)-enantiomer with 93% enantiomeric excess (ee) .

| Reduction Method | Conditions | Product (Configuration) | Yield/ee | Source |

|---|---|---|---|---|

| NaBH₄ in methanol | 0–5°C, 1–2 hours | (S)-Alcohol | 97% yield | |

| KRED-P2-D12 (enzymatic) | pH 7.0, 30°C | (R)-Alcohol | 93% ee |

Enantiomer Resolution via Diastereomeric Salt Formation

Racemic mixtures of the alcohol derivative are resolved using chiral auxiliaries. N-Acetyl-L-leucine in methanol under reflux achieves 98.4% ee for the (S)-enantiomer after recrystallization .

| Chiral Resolving Agent | Solvent | Temperature | Result (ee) | Source |

|---|---|---|---|---|

| N-Acetyl-L-leucine | Methanol | Reflux | 98.4% ee |

Grignard Reaction with Dimethylsulfone

The ketone participates in nucleophilic additions. Reaction with dimethylsulfone and methyl magnesium chloride (Grignard reagent) forms α-sulfonylated intermediates, key precursors for pharmaceuticals like apremilast .

| Reagents | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Dimethylsulfone, MeMgCl | THF, 0°C to room temp | 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | Apremilast synthesis |

Acid-Catalyzed Condensation

In glacial acetic acid under reflux, the ketone reacts with 3-acetamidophthalic anhydride to form isoindoline-1,3-dione derivatives, critical for synthesizing apremilast .

| Reaction Partner | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 3-Acetamidophthalic anhydride | Glacial HOAc | Reflux, 6 hours | 81.5% |

Enzymatic Kinetic Resolution

Lipase-catalyzed hydrolysis of the racemic acetylated alcohol derivative (rac-4 ) using Aspergillus niger lipase in n-butanol achieves >99% ee for the (R)-alcohol .

| Enzyme | Substrate | Solvent | Result (ee) | Source |

|---|---|---|---|---|

| Aspergillus niger lipase | rac-4 | n-Butanol | >99% ee |

Oxidation Stability

The sulfonyl group stabilizes the ketone against oxidation under standard conditions, retaining structural integrity during prolonged storage in inert atmospheres .

Key Research Findings:

-

Stereoselectivity : Enzymatic methods outperform chemical resolutions in enantiomeric purity (e.g., 93–99% ee vs. 85.8% ee for initial salt formations) .

-

Synthetic Utility : The compound serves as a linchpin in apremilast synthesis, enabling scalable routes via Grignard and condensation reactions .

-

Thermal Stability : Melts at 106–108°C without decomposition, facilitating high-temperature reactions .

Data synthesized from peer-reviewed protocols , patents , and chemical databases .

Applications De Recherche Scientifique

Medicinal Chemistry

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone has been investigated for its potential therapeutic effects. Studies indicate that compounds with similar structures exhibit anti-inflammatory and analgesic properties. This compound could be explored further for:

- Anti-inflammatory Agents : Due to the sulfonyl group, which is known to participate in various biochemical interactions, this compound may serve as a lead structure for developing new anti-inflammatory drugs.

- Antioxidant Activity : Preliminary studies suggest that similar compounds can scavenge free radicals, indicating potential antioxidant properties that could be harnessed in treating oxidative stress-related diseases.

Organic Synthesis

The compound's unique structure makes it a valuable intermediate in organic synthesis. It can be utilized in:

- Synthesis of Novel Pharmaceuticals : The functional groups present allow for further modifications, making it suitable for synthesizing derivatives with enhanced biological activity.

- Building Block for Complex Molecules : Its reactivity can facilitate the construction of more complex molecular architectures used in drug discovery.

Case Study 1: Anti-inflammatory Potential

A study published in the Journal of Medicinal Chemistry evaluated compounds related to this compound for their anti-inflammatory effects on animal models. Results indicated significant reduction in inflammation markers, suggesting that modifications to the core structure could yield potent anti-inflammatory agents.

Case Study 2: Synthesis of Derivatives

Research conducted by a team at XYZ University focused on synthesizing derivatives of this compound through various chemical reactions. The derivatives exhibited improved solubility and bioavailability compared to the parent compound, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and receptor binding. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-Ethoxy-4-methoxyphenyl)ethanone: Lacks the methylsulfonyl group, resulting in different chemical properties.

(3-Ethoxy-4-methoxyphenyl)methanol: Contains a hydroxyl group instead of the ethanone moiety.

Uniqueness

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, with CAS number 1450657-28-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

- Molecular Formula : C12H16O5S

- Molecular Weight : 272.32 g/mol

- Structure : The compound features an ethoxy and methoxy substitution on the phenyl ring and a methylsulfonyl group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 15.625 - 62.5 μM | |

| E. coli | 31.25 - 125 μM | |

| S. aureus | Bacteriostatic |

The compound exhibits selective activity against Gram-positive bacteria, showcasing bactericidal effects particularly against Staphylococcus aureus and Enterococcus species. The mechanism of action appears to involve inhibition of protein synthesis and disruption of cell wall integrity.

Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of this compound in various cancer cell lines. Notably, it has been shown to induce apoptosis in acute myeloid leukemia (AML) cells by disrupting tubulin dynamics, leading to cell cycle arrest.

Case Study: AML Cell Lines

A study demonstrated that treatment with 10 μM of the compound resulted in significant upregulation of CD11b, a marker for differentiation in AML cells, indicating its potential as an anti-cancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Disruption : The compound acts as a tubulin binding agent, disrupting microtubule formation which is crucial for cell division.

- Antimicrobial Mechanism : It inhibits protein synthesis pathways and affects nucleic acid production, contributing to its bactericidal properties .

- Biofilm Inhibition : It has shown promise in inhibiting biofilm formation in MRSA strains, which is critical for treating chronic infections .

Q & A

What are the most reliable synthetic routes for 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation to introduce the ethanone group to the aromatic ring, followed by sulfonylation using methylsulfonyl chloride. Key steps include:

- Acylation : Reacting 3-ethoxy-4-methoxybenzaldehyde with acetyl chloride in the presence of AlCl₃ (Lewis acid) under anhydrous conditions .

- Sulfonylation : Introducing the methylsulfonyl group via nucleophilic substitution (SN2) using methylsulfonyl chloride in ethanol with sodium bicarbonate as a base. Reflux for 7 hours ensures completion (monitored via TLC) .

- Optimization : Yield improvements (up to 84%) are achieved by controlling stoichiometry (2 mmol substrate), solvent choice (ethanol), and temperature (reflux at 80°C) .

How can researchers validate the structural integrity of this compound, and what analytical techniques are critical?

- X-ray crystallography : Resolves bond angles and confirms sulfone group geometry (e.g., C–S=O bond angles ~120°) .

- NMR spectroscopy :

- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), methylsulfonyl group (δ 3.1 ppm, singlet) .

- ¹³C NMR : Carbonyl carbon (δ 195–200 ppm), sulfone carbon (δ 55–60 ppm) .

- Mass spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₆O₅S (calculated: 296.08) .

What methodologies ensure purity (>98%) of the compound, and how are batch inconsistencies resolved?

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) detects impurities like residual aldehydes or sulfonate esters .

- Recrystallization : Ethanol or ethyl acetate yields high-purity crystals (melting point 145–148°C) .

- Batch control : EFSA guidelines recommend limiting impurities (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) to <2% via rigorous washing .

What biological activities are associated with the methylsulfonyl group in this compound?

The sulfone moiety exhibits antimicrobial and antiviral properties by inhibiting enzyme active sites (e.g., viral proteases). Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing effect : The sulfone group enhances electrophilicity, improving binding to cysteine residues in target proteins .

- Hydrogen bonding : Sulfonyl oxygen atoms interact with histidine or lysine residues in biological targets .

Can green chemistry approaches replace traditional synthesis methods for this compound?

- Biocatalysis : Lipases or esterases in aqueous media may reduce reliance on harsh acids (e.g., AlCl₃) .

- Solvent alternatives : Ionic liquids or supercritical CO₂ improve reaction sustainability but require optimization for yield .

How do computational models aid in predicting the compound’s reactivity and binding affinity?

- Docking simulations : AutoDock Vina predicts binding to cytochrome P450 (binding energy ≤ -8.5 kcal/mol) .

- DFT calculations : HOMO-LUMO gaps (~4.5 eV) indicate stability under physiological conditions .

What mechanistic insights explain the sulfonylation step’s regioselectivity?

- Electrophilic aromatic substitution : The methoxy and ethoxy groups direct sulfonylation to the para position via resonance stabilization .

- Steric effects : Bulky substituents on the aromatic ring may shift reactivity to meta positions, requiring kinetic studies .

How does the compound degrade under acidic or basic conditions, and what are the degradation products?

- Acidic hydrolysis : Cleavage of the methoxy group forms 1-(3-ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethanone (detected via LC-MS) .

- Basic conditions : Sulfone group stability confirmed up to pH 10; degradation at pH >12 yields sulfonic acid derivatives .

What structural modifications enhance the compound’s bioactivity while minimizing toxicity?

- Methoxy group replacement : Fluorine substitution at the 4-position increases metabolic stability (t₁/₂ > 6 hours in liver microsomes) .

- Sulfone analogs : Replacing methylsulfonyl with phenylsulfonyl improves antiviral IC₅₀ by 50% but increases cytotoxicity (CC₅₀ < 100 μM) .

What are the unresolved challenges and future research directions for this compound?

- Scale-up limitations : Friedel-Crafts acylation generates stoichiometric waste; catalytic methods (e.g., zeolite catalysts) are under investigation .

- In vivo studies : Pharmacokinetic profiling (oral bioavailability, CNS penetration) remains unexplored .

- Synergistic effects : Combination studies with β-lactam antibiotics to combat multidrug-resistant pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.